4-(4-isopropylphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-(4-Isopropylphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazolone derivatives This compound is characterized by its unique structure, which includes an isopropylphenyl group, a phenoxyethyl group, and a triazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-isopropylphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolone Ring: The triazolone ring can be synthesized by reacting hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Isopropylphenyl Group: This step involves the alkylation of the triazolone ring with an isopropylphenyl halide in the presence of a base such as potassium carbonate.
Attachment of the Phenoxyethyl Group: The final step is the nucleophilic substitution reaction where the phenoxyethyl group is introduced using a phenoxyethyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-isopropylphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its potential use in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-isopropylphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
4-(4-Isopropylphenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but lacks the phenoxyethyl group.
4-(4-Isopropylphenyl)-5-methyl-2-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but with a methoxyethyl group instead of phenoxyethyl.
Uniqueness
The presence of the phenoxyethyl group in 4-(4-isopropylphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions
Properties
IUPAC Name |
5-methyl-2-(2-phenoxyethyl)-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15(2)17-9-11-18(12-10-17)23-16(3)21-22(20(23)24)13-14-25-19-7-5-4-6-8-19/h4-12,15H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHYLYXMOKENAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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